4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-3-10-8-7(5)6(12)1-2-9-8/h1-4H,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFFEPKNSVAYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217353 | |
| Record name | 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-66-9 | |
| Record name | 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar principles as laboratory synthesis, scaled up to meet industrial demands. This involves optimizing reaction conditions to ensure high yield and purity, often using catalysts and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Products depend on the nucleophile used, such as 4-alkoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Scientific Research Applications
Scientific Research Applications
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has a variety of applications in scientific research:
Medicinal Chemistry
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of breast cancer cells (4T1) through apoptosis induction. This is primarily due to its interaction with fibroblast growth factor receptors (FGFRs), which play a role in cancer progression.
- Neurological Disorders : Investigated for potential applications in treating schizophrenia and other neurological disorders. Its ability to mimic indole structures allows it to interact with various biological targets, making it a candidate for drug discovery.
Biological Research
- Biochemical Pathways : The compound's mechanism of action involves binding to FGFRs, leading to dimerization and autophosphorylation, which affects downstream signaling pathways associated with cell growth and differentiation.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, although further research is needed to elucidate the specific mechanisms and efficacy against various pathogens.
Chemical Synthesis
- Intermediate in Organic Synthesis : It serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be categorized based on substituent type, position, and functional groups. Key comparisons include:
Substitution at the 1-Position
- 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 171919-36-1): Molecular weight: 160.18 g/mol. The methyl group at the 1-position enhances lipophilicity compared to the hydroxyl group in the target compound.
- 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 141650-50-2): Molecular weight: 174.20 g/mol.
Halogen-Substituted Derivatives
Methoxy-Substituted Analogs
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190314-48-7):
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde :
Tosyl-Protected Derivatives
Aryl-Substituted Derivatives
Biological Activity
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its interactions with fibroblast growth factor receptors (FGFRs), and its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyridine ring fused to a pyrrole ring, featuring both a hydroxyl and an aldehyde functional group. This unique structure allows for significant chemical reactivity and biological interaction.
Target of Action : The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to FGFRs, the compound induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways associated with cell proliferation and survival.
Biochemical Pathways : The abnormal activation of FGFR signaling pathways is implicated in various cancers. The compound's ability to inhibit FGFR activity suggests a potential role in cancer therapy, particularly in breast cancer cells where it has been shown to induce apoptosis and inhibit cell proliferation .
Anticancer Activity
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer 4T1 cells. The mechanism involves apoptosis induction, highlighting its potential as an anticancer agent. The following table summarizes key findings on its anticancer effects:
| Cell Line | Effect | Mechanism |
|---|---|---|
| 4T1 | Inhibition of proliferation | Induction of apoptosis |
| MCF-7 | Moderate cytotoxicity | FGFR inhibition |
| A549 | Limited effect on viability | Not directly tested |
Other Biological Activities
Beyond its anticancer properties, derivatives of pyrrolo[2,3-b]pyridine compounds have shown promise in various pharmacological applications:
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties against bacterial strains.
- Neurological Effects : Pyrrolo derivatives have been investigated for their analgesic and sedative effects, indicating possible applications in treating nervous system disorders .
Case Studies and Research Findings
Numerous studies have explored the biological activity of pyrrolo derivatives:
- Study on Antitumor Activity : A study highlighted the synthesis of various pyrrolo derivatives and their evaluation against ovarian and breast cancer cell lines. Some derivatives exhibited moderate cytotoxicity with minimal toxicity towards non-cancerous cells .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the pyrrolo structure can significantly impact biological activity. For instance, substituents at specific positions on the ring system influence FGFR binding affinity and overall efficacy against cancer cells .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
